1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane
Description
Properties
IUPAC Name |
1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c1-7(2)6-3-8(4-6,5-9)10-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRSZJJEPOOPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C2)(O1)CI)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane typically involves the following steps:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. Additionally, industrial processes may involve more efficient purification techniques such as distillation and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents (e.g., DMSO, DMF) at moderate temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Substitution: Formation of azides, nitriles, or thiols depending on the nucleophile used.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
Organic Synthesis
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of carbon-iodine bonds, which are crucial in various synthetic pathways.
- Reactions :
- Substitution Reactions : The iodine atom can be replaced with nucleophiles such as amines or thiols.
- Oxidation Reactions : Can be oxidized to form alcohols or ketones.
- Reduction Reactions : Reduction with agents like lithium aluminum hydride yields alcohol derivatives.
Medicinal Chemistry
This compound plays a significant role in drug discovery and development due to its ability to serve as a scaffold for bioactive molecules.
- Case Study : Research has shown that compounds derived from this compound exhibit antifungal properties by inhibiting cellular respiration in fungi through incorporation into fungicides like boscalid and bixafen.
Material Science
In material science, this compound is utilized for developing novel materials with enhanced properties.
- Applications :
- Used in the synthesis of polymers that require specific mechanical or thermal properties.
- Incorporation into advanced composites that benefit from the compound's structural characteristics.
Chemical Biology
The compound is employed in chemical biology for labeling biomolecules and investigating biochemical pathways.
- Research Insight : Its reactivity allows for the modification of biomolecules, aiding in the study of their functions and interactions within biological systems.
Data Table: Summary of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for carbon-iodine bond formation | Versatile in creating complex molecules |
| Medicinal Chemistry | Scaffold for bioactive compounds | Enhances drug discovery processes |
| Material Science | Development of polymers and composites | Improved mechanical and thermal properties |
| Chemical Biology | Labeling biomolecules and studying biochemical pathways | Facilitates understanding of biological interactions |
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane involves the formation of reactive intermediates through the cleavage of the carbon-iodine bond. These intermediates can then participate in various chemical reactions, such as nucleophilic substitution or radical formation. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The iodomethyl group in 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane enhances electrophilicity, making it reactive in cross-coupling or nucleophilic substitution reactions . Ethyl and methanamine groups (e.g., in HR507391) introduce hydrogen-bonding sites, aiding target binding in pharmaceuticals .
Synthetic Routes :
- outlines synthesis of a related 3-oxabicyclo[3.1.0]hexan-2-one using peroxidation and photolysis, though core bicyclo[2.1.1]hexane derivatives may require alternative strategies (e.g., ring-closing metathesis or cyclopropanation) .
- Halogenation (e.g., PBr₃ or PCl₅) is critical for introducing substituents like iodine, as seen in 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane .
Applications: Agrochemicals: Bicyclo[2.1.1]hexane cores in Boscalid and Fluxapyroxad analogs retain antifungal activity while reducing aromatic ring toxicity . Pharmaceuticals: Amino- and hydroxymethyl-substituted variants serve as intermediates for kinase inhibitors or protease modulators .
Research Findings and Challenges
- Bioisosteric Potential: Bicyclo[2.1.1]hexanes mimic ortho-disubstituted benzenes with improved solubility and reduced planar toxicity. For example, saturated analogs of Valsartan (an angiotensin receptor blocker) maintain efficacy while enhancing pharmacokinetics .
- Stability Issues : Iodine-containing derivatives (e.g., 1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane) may exhibit light sensitivity, necessitating dark storage conditions .
- Scalability : Bulk synthesis of substituted bicyclo[2.1.1]hexanes remains challenging due to strained ring systems and low yields in cyclopropanation steps .
Biological Activity
1-(Iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane, also known by its CAS number 1935986-52-9, is a compound that belongs to the class of 2-oxabicyclo[2.1.1]hexanes. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a bioisostere in drug design.
- Molecular Formula : C₆H₉IO
- Molecular Weight : 224.04 g/mol
- Structure : The compound features a bicyclic structure that incorporates an iodine atom, which is pivotal for its reactivity and biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds within the 2-oxabicyclo[2.1.1]hexane class exhibit significant biological activities, making them valuable in medicinal chemistry. These compounds are often explored for their potential as bioisosteres of aromatic rings, which can enhance solubility and bioavailability of drug candidates.
Key Biological Activities
- Antimicrobial Properties : Some derivatives of 2-oxabicyclo[2.1.1]hexanes have shown promising antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, suggesting applications in treating inflammatory diseases.
- Anticancer Activity : Certain studies have explored the cytotoxic effects of these compounds on cancer cell lines, indicating a potential role in cancer therapy.
Synthesis and Derivatives
The synthesis of this compound typically involves iodocyclization reactions that allow for the introduction of the iodomethyl group at specific positions on the bicyclic framework. This synthetic route is crucial as it enables the creation of various derivatives that can be screened for biological activity.
Study 1: Synthesis and Biological Validation
A recent study focused on synthesizing various derivatives of 2-oxabicyclo[2.1.1]hexanes and evaluating their biological activities as potential drug candidates. The study highlighted:
- Methodology : Utilization of iodocyclization to create diverse derivatives.
- Findings : Several derivatives exhibited enhanced antibacterial activity compared to traditional antibiotics, suggesting their potential use in treating resistant bacterial infections .
Study 2: Structure-Activity Relationship (SAR)
Another investigation examined the structure-activity relationship of this compound analogs:
- Objective : To identify key structural features that contribute to biological efficacy.
- Results : Modifications to the bicyclic structure significantly influenced both solubility and potency against specific cancer cell lines .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for accessing 1-(iodomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane?
- The compound is synthesized via formal [2π+2σ] cycloaddition reactions. For example, aldehydes react with bicyclo[1.1.0]butanes (BCBs) under BF3 catalysis to form 2-oxabicyclo[2.1.1]hexanes. Acyl pyrazole-functionalized BCBs enhance reactivity and enable downstream transformations . Visible-light-induced energy transfer catalysis using benzoylformate esters and BCBs also provides polysubstituted derivatives in a single step .
Q. How is the bicyclic core of this compound structurally validated?
- X-ray crystallography and advanced NMR techniques like 1H iterative Full Spin Analysis (HiFSA) are critical. HiFSA deciphers complex 1H NMR spectra by modeling spin-spin coupling constants and verifying bond geometries, ensuring structural correctness . Crystallographic studies confirm the oxabicyclo[2.1.1]hexane motif occupies novel chemical space while mimicking meta-disubstituted benzenes .
Q. What are the key physicochemical properties influencing its solubility and lipophilicity?
- Replacing benzene with bicyclo[2.1.1]hexane reduces calculated lipophilicity (cLogP) by 0.7–1.2 units but may not significantly alter experimental logD values. The iodine substituent increases molecular weight and polarizability, potentially improving aqueous solubility compared to non-iodinated analogs .
Advanced Research Questions
Q. How does the iodine substituent affect metabolic stability in bioactive analogs?
- Metabolic stability is context-dependent. In some scaffolds (e.g., conivaptan analogs), bicyclo[2.1.1]hexane improves stability (CLint decreases from 31 to 12 μL·min<sup>−1</sup>·mg<sup>−1</sup>). However, in agrochemicals like bixafen, stability decreases (t1/2 drops 2–3×). The iodine atom may introduce steric hindrance or susceptibility to dehalogenation, requiring in vitro microsomal assays to evaluate .
Q. What strategies optimize regioselectivity during functionalization of the bicyclic core?
- Solvolysis and nitrous acid deamination of derivatives like 2-oxabicyclo[2.1.1]hexane-endo-5-methanol (23) reveal that leaving group quality and solvent nucleophilicity dictate reaction pathways (e.g., fragmentation vs. substitution). Bromination and oxidation studies of analogous systems (e.g., 5-thiabicyclo[2.1.1]hexanes) guide selective functionalization .
Q. Can this compound serve as a bioisostere for ortho-substituted benzenes in drug design?
- Yes. Bicyclo[2.1.1]hexanes mimic ortho-disubstituted benzenes while reducing aromatic toxicity. In boscalid and fluxapyroxad analogs, antifungal activity is retained post-substitution. However, solubility and metabolic stability trade-offs necessitate case-by-case optimization .
Methodological Considerations
Q. How to resolve conflicting data on lipophilicity and bioactivity in bicyclo[2.1.1]hexane derivatives?
- Use dual-parameter analysis: Compare cLogP (computational) and logD (experimental) to assess hydrophobicity discrepancies. For bioactivity, conduct parallel assays with parent compounds (e.g., boscalid vs. bicyclo-modified analogs) under identical conditions to isolate structural effects .
Q. What analytical workflows validate synthetic intermediates and final products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
